molecular formula C10H12ClNO4S2 B2802851 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid CAS No. 384847-76-1

1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2802851
CAS No.: 384847-76-1
M. Wt: 309.78
InChI Key: DNLNXDTUESVAHF-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H12ClNO4S2 and its molecular weight is 309.78. The purity is usually 95%.
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Scientific Research Applications

Environmental Persistence and Bioaccumulation

A critical review on Perfluorinated acids (PFCAs) and Perfluorinated sulfonates (PFASs), including environmental persistence and bioaccumulation, underscores concerns around similar compounds' environmental behavior and bioaccumulation potential, suggesting areas for further research on environmental safety and regulatory criteria (Conder et al., 2008).

Carcinogenicity Evaluation

Research on thiophene analogues of benzidine and 4-aminobiphenyl synthesized and evaluated for potential carcinogenicity offers insights into the evaluation of related compounds for safety and regulatory compliance (Ashby et al., 1978).

Pharmacological Effects of Phenolic Acids

A pharmacological review of Chlorogenic Acid (CGA), a phenolic acid compound, details its various therapeutic roles and biological activities, pointing to the potential pharmacological applications of similar compounds (Naveed et al., 2018).

CNS Acting Drugs Synthesis

A study on functional chemical groups that may likely become a source for the synthesis of novel Central Nervous System (CNS) acting drugs provides a foundation for drug development research related to compounds with similar chemical structures (Saganuwan, 2017).

Microbial Degradation

A review on the microbial degradation of polyfluoroalkyl chemicals highlights environmental biodegradability studies and degradation pathways, relevant for understanding the environmental impact and degradation mechanisms of similar compounds (Liu & Mejia Avendaño, 2013).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S2/c11-8-1-2-9(17-8)18(15,16)12-5-3-7(4-6-12)10(13)14/h1-2,7H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLNXDTUESVAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268959
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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